Girard's reagent T

Catalog No.
S574584
CAS No.
123-46-6
M.F
C5H14ClN3O
M. Wt
167.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Girard's reagent T

CAS Number

123-46-6

Product Name

Girard's reagent T

IUPAC Name

(2-hydrazinyl-2-oxoethyl)-trimethylazanium;chloride

Molecular Formula

C5H14ClN3O

Molecular Weight

167.64 g/mol

InChI

InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H

InChI Key

YSULOORXQBDPCU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(=O)NN.[Cl-]

Synonyms

2-Hydrazinyl-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (Carboxymethyl)trimethylammonium Chloride Hydrazide; (Carboxymethyl)trimethyl-ammonium Chloride Hydrazide; 2-Hydrazino-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (2-Hydrazino-2-oxoethyl)trim

Canonical SMILES

C[N+](C)(C)CC(=O)NN.[Cl-]

Derivatization with Girard's Reagent T

Girard's Reagent T reacts with the carbonyl group of ketones and aldehydes to form stable hydrazones. This modification offers several advantages for subsequent analysis:

  • Enhanced Detection: Hydrazones often possess improved properties for detection compared to the original carbonyl compounds. They may exhibit increased absorbance in specific wavelengths during spectrophotometry . Additionally, hydrazones formed with Girard's Reagent T often have improved separation characteristics in chromatographic techniques such as liquid chromatography (LC) and gas chromatography (GC) .
  • Increased Solubility: In some cases, hydrazones derived from Girard's Reagent T are more soluble than their parent carbonyl compounds, facilitating analysis in aqueous environments .

Specific Research Applications

The use of Girard's Reagent T extends to various research areas, including:

  • Doping Control: In anti-doping analysis, Girard's Reagent T aids in the detection of metabolic byproducts of certain performance-enhancing drugs. The derivatization with Girard's Reagent T facilitates identification and quantification of these metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Food and Pharmaceutical Analysis: The reagent finds application in the analysis of furaldehydes, which are important compounds present in various food and pharmaceutical products. Girard's Reagent T helps in the sensitive and accurate determination of furaldehydes using electrochemical techniques like voltammetry .

GRT was first synthesized in 1932 by French chemist Pierre Girard and colleagues []. It plays a crucial role in organic chemistry, particularly for the detection and characterization of carbonyl compounds like ketones and aldehydes.


Molecular Structure Analysis

The key feature of GRT's structure is the presence of a hydrazide functional group (–CONHNH2) attached to a quaternary ammonium cation [(CH3)3N+] by a methylene bridge (–CH2–). The positive charge on the ammonium group and the hydrazide functionality contribute significantly to GRT's reactivity [].

  • Hydrazide group: This moiety readily reacts with carbonyl groups, forming stable hydrazones. The specific structure of the hydrazone formed helps identify the original carbonyl compound [].
  • Quaternary ammonium cation: This positively charged group enhances the water solubility of GRT, making it a practical reagent for aqueous reaction media [].

Chemical Reactions Analysis

GRT's primary application lies in its reaction with carbonyl compounds to form hydrazones. This reaction is depicted by the following general equation []:

(CH3)3N+CH2CONHNH2•Cl- (GRT) + R2C=O (Carbonyl compound) → (CH3)3N+CH2C=NNHR (Hydrazone) + HCl

Here, R represents an alkyl or aryl group on the carbonyl compound. The specific hydrazone formed depends on the structure of the original carbonyl compound. This allows for the identification and differentiation of various carbonyl functionalities through techniques like chromatography and spectroscopy [, ].

Other relevant reactions:

While hydrazone formation is the primary use, GRT can also participate in other reactions, such as acylation and condensation reactions, depending on the reaction conditions [].


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting point: 187°C to 192°C [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions [].

GRT reacts with the carbonyl group of the target molecule through nucleophilic addition. The lone pair electrons on the nitrogen atom of the hydrazide group attack the electrophilic carbon atom of the carbonyl group. This leads to the formation of a new C-N bond and the release of a water molecule. The positive charge on the ammonium cation helps to stabilize the negative charge formed during the reaction.

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves and safety goggles.
  • Potential respiratory irritant: Use the reagent in a well-ventilated area to avoid inhalation.

UNII

OO3MF0US46

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

123-46-6

Wikipedia

Betaine hydrazide hydrochloride

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanaminium, 2-hydrazinyl-N,N,N-trimethyl-2-oxo-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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